aStAx-35R

Wnt/β-catenin signaling Colorectal cancer Cell proliferation

aStAx-35R (CAS 1418863-17-8) is a hydrocarbon-stapled peptide derived from the Axin β-catenin binding domain, developed to directly antagonize the oncogenic Wnt/β-catenin signaling pathway. It competitively inhibits the protein-protein interaction between β-catenin and TCF4, thereby suppressing downstream transcriptional activity.

Molecular Formula C111H178N40O20
Molecular Weight 2392.9 g/mol
Cat. No. B15621328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameaStAx-35R
Molecular FormulaC111H178N40O20
Molecular Weight2392.9 g/mol
Structural Identifiers
InChIInChI=1S/C111H178N40O20/c1-12-62(8)86-100(168)142-77(50-59(2)3)92(160)141-80(54-83(153)154)96(164)150-110(10,41-21-15-13-14-16-22-42-111(11,103(171)148-86)149-95(163)76(39-28-48-131-109(123)124)139-97(165)82-40-29-49-151(82)101(169)81(52-65-56-133-70-33-20-18-31-68(65)70)144-90(158)73(36-25-45-128-106(117)118)137-88(156)72(135-63(9)152)35-24-44-127-105(115)116)102(170)145-79(53-66-57-125-58-134-66)94(162)147-84(60(4)5)98(166)140-74(37-26-46-129-107(119)120)89(157)138-75(38-27-47-130-108(121)122)91(159)146-85(61(6)7)99(167)143-78(51-64-55-132-69-32-19-17-30-67(64)69)93(161)136-71(87(112)155)34-23-43-126-104(113)114/h13-14,17-20,30-33,55-62,71-82,84-86,132-133H,12,15-16,21-29,34-54H2,1-11H3,(H2,112,155)(H,125,134)(H,135,152)(H,136,161)(H,137,156)(H,138,157)(H,139,165)(H,140,166)(H,141,160)(H,142,168)(H,143,167)(H,144,158)(H,145,170)(H,146,159)(H,147,162)(H,148,171)(H,149,163)(H,150,164)(H,153,154)(H4,113,114,126)(H4,115,116,127)(H4,117,118,128)(H4,119,120,129)(H4,121,122,130)(H4,123,124,131)/b14-13+/t62-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,84-,85-,86-,110-,111-/m0/s1
InChIKeyBTMNVNJATGXPJV-RQJMDJBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

aStAx-35R for β-Catenin Inhibition: A Defined Stapled Peptide Tool for Wnt-Driven Research


aStAx-35R (CAS 1418863-17-8) is a hydrocarbon-stapled peptide derived from the Axin β-catenin binding domain, developed to directly antagonize the oncogenic Wnt/β-catenin signaling pathway [1]. It competitively inhibits the protein-protein interaction between β-catenin and TCF4, thereby suppressing downstream transcriptional activity [1]. Unlike small-molecule alternatives such as PKF118-310 or ICG-001, aStAx-35R is a peptidomimetic with a structurally characterized binding mode (X-ray co-crystal structure at 3.0 Å resolution, PDB 4DJS), providing atomic-level definition of its target engagement [2]. The compound is commercially available from multiple vendors in >95% purity.

Why aStAx-35R Cannot Be Replaced by Other Wnt/β-Catenin Inhibitors Without Loss of Specificity


Despite the growing number of Wnt pathway antagonists, aStAx-35R occupies a distinct mechanistic and selectivity niche. Small-molecule inhibitors such as PKF118-310 act downstream on TCF/β-catenin binding but lack the structural definition of binding mode and may exhibit off-target effects [2]. ICG-001 targets the CBP/β-catenin co-activator interaction, a different node than TCF4 [3]. Newer-generation stapled peptides like NLS-StAx-h incorporate cell-penetrating motifs that alter uptake and potency profiles [4], while PROTAC-based peptides like xStAx-VHLL induce degradation rather than competitive antagonism [5]. Critically, aStAx-35R has been demonstrated to preserve the structural (E-cadherin-bound) pool of β-catenin while selectively inhibiting its transcriptional function—a selectivity feature not shared by many alternatives [1]. Substituting aStAx-35R without accounting for these differences risks confounding experimental interpretation.

Quantitative Differentiation Evidence for aStAx-35R vs. Closest Comparators


Wnt-Dependent Cancer Cell Selectivity vs. Wnt-Independent Cell Lines

aStAx-35R selectively reduces proliferation of Wnt-dependent colorectal cancer cell lines but spares Wnt-independent lines, establishing pathway-specific activity [1]. This selectivity was not observed with the negative control peptide aStAx-41R [1].

Wnt/β-catenin signaling Colorectal cancer Cell proliferation

Preservation of β-Catenin/E-Cadherin Interaction (Transcriptional vs. Structural Selectivity)

Unlike many Wnt pathway inhibitors that may disrupt both the transcriptional and adherens junction pools of β-catenin, aStAx-35R (as StAx-35R) does not inhibit β-catenin binding to phosphorylated E-cadherin in vitro [1]. This property is not reported for small-molecule comparators PKF118-310 or ICG-001.

β-Catenin duality E-cadherin Transcriptional selectivity

Competitive Inhibition of β-Catenin/TCF4 Binding vs. Negative Control Peptide

In a bead-immobilized GST-TCF4 pull-down assay, N-terminally acetylated aStAx-35 and aStAx-35R competitively inhibited β-catenin binding, while the negative control aStAx-41R had no effect [1]. This demonstrates sequence-specific target engagement.

Protein-protein interaction β-Catenin/TCF4 Competitive inhibition

Superior Cellular Reporter Inhibition vs. Earlier-Generation Stapled Peptide fStAx-34

In Wnt3a-stimulated HeLa cell luciferase reporter assays, fStAx-35 and fStAx-35R showed approximately three-fold more potent inhibition of β-catenin/TCF4-driven transcription than fStAx-34 at 15 μM [1], directly quantifying the benefit of the added arginine residues for cellular activity.

Wnt reporter assay β-Catenin/TCF4 transcription Stapled peptide optimization

X-Ray Co-Crystal Structure Defines Binding Mode (PDB 4DJS)

The crystal structure of aStAx-35 bound to β-catenin (residues 134–665) at 3.0 Å resolution (PDB 4DJS) reveals that the peptide occupies the Axin binding groove with key Trp468 and Trp481 substitutions contributing additional favorable interactions absent in the wild-type Axin sequence [1][2]. Small-molecule comparators PKF118-310 and ICG-001 lack equivalent structural characterization of their β-catenin binding mode.

Structural biology β-Catenin/inhibitor complex Drug design

Mechanism of Action: Competitive Antagonism vs. Targeted Degradation (PROTAC)

aStAx-35R acts as a competitive antagonist of β-catenin/TCF4 binding, reversibly inhibiting the protein-protein interaction [1]. In contrast, the later PROTAC derivative xStAx-VHLL induces ubiquitination and proteasomal degradation of β-catenin [2]. These distinct mechanisms yield different pharmacological profiles: aStAx-35R preserves total β-catenin protein levels while blocking transcriptional activity, whereas xStAx-VHLL eliminates β-catenin protein entirely.

Mechanism of action PROTAC Competitive inhibition

Optimal Application Scenarios for aStAx-35R Based on Quantitative Evidence


Wnt-Driven Colorectal Cancer Cell Studies Requiring Pathway-Specific Proliferation Inhibition

aStAx-35R is the appropriate tool compound for experiments that demand selective inhibition of Wnt-dependent cell proliferation. As demonstrated in DLD1, SW480, and HCT116 colorectal cancer lines (all harboring β-catenin or APC mutations), aStAx-35R at 10 μM significantly reduces cellular ATP levels after 5 days, while showing no effect on Wnt-independent A549 and RKO lines [1]. This selectivity profile makes aStAx-35R suitable for phenotypic screening in panels of Wnt-mutant vs. Wnt-wild-type cancer cell lines, where off-target growth inhibition by non-selective agents would confound results.

Biochemical Studies Distinguishing Transcriptional vs. Structural β-Catenin Functions

A unique feature of aStAx-35R is its inability to disrupt β-catenin binding to E-cadherin while potently inhibiting β-catenin/TCF4-mediated transcription [1]. This property makes aStAx-35R the preferred tool for dissecting the dual roles of β-catenin (transcriptional co-activator vs. adherens junction component). Researchers studying epithelial-mesenchymal transition, cell adhesion dynamics, or cadherin switching can use aStAx-35R to block Wnt transcriptional output without compromising cell-cell junctions—a capability not documented for small-molecule alternatives.

Structure-Guided Medicinal Chemistry and Binding Mode Analysis

With an X-ray co-crystal structure available at 3.0 Å resolution (PDB 4DJS), aStAx-35R provides a structurally validated starting point for medicinal chemistry campaigns [1][2]. The structure reveals specific interactions—Trp481 edge-to-face with Trp338 of β-catenin; Trp468 clasping the binding groove—that explain the affinity gains from phage display optimization [1]. Computational chemists and structural biologists can use this structural data to design mutants, model binding, or guide the development of next-generation inhibitors with confidence not possible with structurally uncharacterized comparators.

Reversible Pharmacological Control of Wnt Signaling (Non-Degradation Approach)

For experiments requiring reversible, dose-dependent inhibition of Wnt transcriptional activity without eliminating β-catenin protein, aStAx-35R is the appropriate choice over PROTAC-based alternatives such as xStAx-VHLL. aStAx-35R at 10 μM does not alter total β-catenin protein levels yet produces dose-dependent suppression of Wnt target genes (e.g., AXIN2, LGR5) [1]. This reversible mechanism enables washout experiments, pulse-chase studies, and acute modulation protocols where sustained protein degradation by PROTACs [3] would be irreversible and incompatible with the experimental design.

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